2-Propenoic acid, 3-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenyl]-, methyl ester, (2E)-
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Overview
Description
2-Propenoic acid, 3-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenyl]-, methyl ester, (2E)- is a complex organic compound with a unique structure It is a derivative of propenoic acid and features a phenyl group substituted with a diphenylbutenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenyl]-, methyl ester, (2E)- typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. Techniques such as continuous flow reactors and advanced purification methods like crystallization and distillation are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Propenoic acid, 3-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenyl]-, methyl ester, (2E)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways depend on the specific application and the nature of the compound’s interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-phenyl-, methyl ester:
2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester:
Uniqueness
The uniqueness of 2-Propenoic acid, 3-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenyl]-, methyl ester, (2E)- lies in its complex structure, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C26H24O2 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
methyl (E)-3-[4-[(Z)-1,2-diphenylbut-1-enyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C26H24O2/c1-3-24(21-10-6-4-7-11-21)26(22-12-8-5-9-13-22)23-17-14-20(15-18-23)16-19-25(27)28-2/h4-19H,3H2,1-2H3/b19-16+,26-24- |
InChI Key |
UDVOIXWDQPZTFJ-NKJUUMSZSA-N |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)/C=C/C(=O)OC)/C3=CC=CC=C3 |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)C=CC(=O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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